molecular formula C12H15NO2 B8596049 (+/-)-1-Acetyl-2,3-dihydro-alpha-methyl-1H-indole-5-methanol

(+/-)-1-Acetyl-2,3-dihydro-alpha-methyl-1H-indole-5-methanol

Cat. No. B8596049
M. Wt: 205.25 g/mol
InChI Key: XMFXPURXUATNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-1-Acetyl-2,3-dihydro-alpha-methyl-1H-indole-5-methanol is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+/-)-1-Acetyl-2,3-dihydro-alpha-methyl-1H-indole-5-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-1-Acetyl-2,3-dihydro-alpha-methyl-1H-indole-5-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(+/-)-1-Acetyl-2,3-dihydro-alpha-methyl-1H-indole-5-methanol

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-[5-(1-hydroxyethyl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C12H15NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

XMFXPURXUATNPU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Acetyl-2,3-dihydro-1H-indole (16.1 g, 0.1 mol) in 1,2-dichloroethane (60 ml) was added dropwise to refluxing mixture of acetyl chloride (21.33 ml, 23.55 g, 0.3 mol) and aluminum chloride (40.0 g, 0.3 mol) in 1,2-dichloroethane (40 ml). The mixture was heated under reflux for 2 hours, cooled and poured onto crushed ice (1 Kg). The mixture was extracted with dichloromethane (3×500 ml) and the combined organic fractions were dried (Na2SO4) and evaporated under reduced pressure. Ethanol (400 ml) was added and the mixture was cooled in a water bath. Sodium borohydride (7.57 g, 0.2 mol) was added and the mixture was stirred for 1 hour. Water (100 ml) was added and the ethanol was evaporated under reduced pressure. Water (500 ml) was added and the mixture was extracted with dichloromethane (3×500 ml) and the combined organic fractions were dried (Na2SO4) and evaporated under reduced pressure. The residue was recrystallized from ethyl acetate to give the alcohol as an off-white solid (18.43 g, 90%).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
21.33 mL
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
7.57 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
90%

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